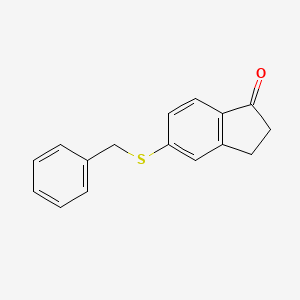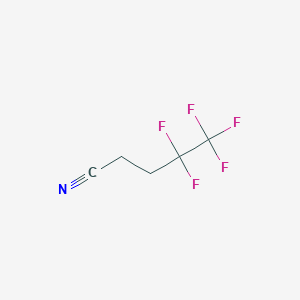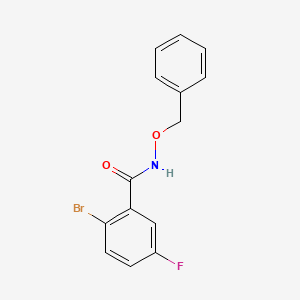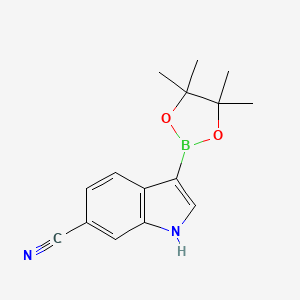
2-Styryl-oxazole-4-carboxylic acid ethyl ester
Übersicht
Beschreibung
“2-Styryl-oxazole-4-carboxylic acid ethyl ester” is a chemical compound that belongs to the class of oxazoles . It is an ester derivative of oxazole-4-carboxylic acid . The empirical formula of this compound is C6H7NO3 .
Synthesis Analysis
The synthesis of oxazolines, which are precursors to oxazoles, can be achieved through the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide . A specific synthesis route for “2-Styryl-oxazole-4-carboxylic acid ethyl ester” involves treating the reaction mixture with the compound and RuCl3 hydrate.Molecular Structure Analysis
The molecular structure of “2-Styryl-oxazole-4-carboxylic acid ethyl ester” can be represented by the SMILES stringCCOC(=O)c1cocn1 . This indicates that the compound contains an ethyl ester group attached to the oxazole ring. Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Styryl-oxazole-4-carboxylic acid ethyl ester” include a solid form and a refractive index of n20/D 1.467 . It has a density of 1.177 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Tormyshev et al. (2006) describe a synthesis method for 5-substituted oxazole-4-carboxylic acid esters, applicable to derivatives of various carboxylic acids, which might include 2-Styryl-oxazole-4-carboxylic acid ethyl ester (Tormyshev et al., 2006). Similarly, Ferreira et al. (2010) discuss a high-yielding synthesis method for oxazole-4-carboxylate derivatives, offering insights into the synthesis process of related compounds (Ferreira et al., 2010).
Chemical Transformations and Applications
Prokopenko et al. (2010) synthesized derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids, exploring functional derivatives and their transformations, which could be relevant for understanding the chemical behavior of 2-Styryl-oxazole-4-carboxylic acid ethyl ester (Prokopenko et al., 2010).
Potential Biomedical Applications
Sehlinger et al. (2015) investigated the use of poly(2-oxazoline)s in biomedical applications, where modifying the polymer side chains, including those similar to 2-Styryl-oxazole-4-carboxylic acid ethyl ester, could enhance their potential (Sehlinger et al., 2015).
Photophysical Properties and Applications
Oxazole derivatives, similar to 2-Styryl-oxazole-4-carboxylic acid ethyl ester, have been studied for their photophysical properties, as highlighted by Ferreira et al. (2010), suggesting their potential as fluorescent probes in various applications (Ferreira et al., 2010).
Photoactivatable Prodrugs
Soares et al. (2017) explored new coumarin fused oxazoles as photosensitive units for carboxylic acid groups, indicating a potential research area for 2-Styryl-oxazole-4-carboxylic acid ethyl ester in the development of photoactivatable prodrugs (Soares et al., 2017).
Antimicrobial Agents
Research on oxazole derivatives, like the work on pyrrole consisting of oxazole fragments by an unnamed author (2020), suggests possible antimicrobial applications for 2-Styryl-oxazole-4-carboxylic acid ethyl ester (Unnamed Author, 2020).
Inhibitory Activity on Blood Platelet Aggregation
Ozaki et al. (1983) synthesized methyl 5-substituted oxazole-4-carboxylates, which have shown inhibitory activity on blood platelet aggregation. This indicates a potential biomedical application for compounds like 2-Styryl-oxazole-4-carboxylic acid ethyl ester (Ozaki et al., 1983).
Eigenschaften
IUPAC Name |
ethyl 2-(2-phenylethenyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-17-14(16)12-10-18-13(15-12)9-8-11-6-4-3-5-7-11/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUGERMRWPZXRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B3097897.png)
![3-[2-Amino-3-(2-ethoxycarbonyl-ethoxy)-2-(2-ethoxycarbonyl-ethoxymethyl)-propoxy]-propionic acid ethyl ester](/img/structure/B3097901.png)
![Ethyl benzo[b]thiophene-6-carboxylate](/img/structure/B3097906.png)
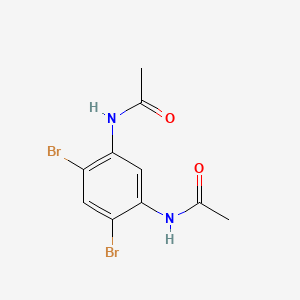
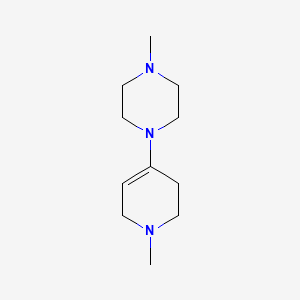
![Tert-butyl 6-oxo-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B3097941.png)
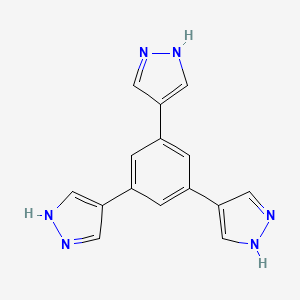
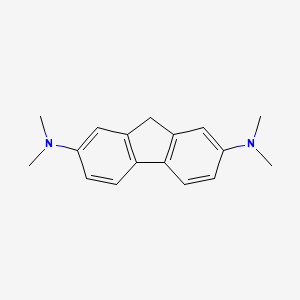
![Spiro[3.3]heptane-2,6-diol](/img/structure/B3097964.png)

